N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride
Description
N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride is a synthetic organic compound featuring a benzyl group substituted with a methylthio (-SMe) moiety at the para position, linked to a propenamine (allylamine) backbone. Structurally, the methylthio group distinguishes it from common benzylamine derivatives, offering unique electronic and steric properties.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h3-7,12H,1,8-9H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJMZENLCFQENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzyl chloride and 2-propen-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common. The final product is typically obtained as a solid, which is then packaged and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-
Biological Activity
N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a methylthio group attached to a benzyl ring, which is further connected to a propenamine moiety. This unique structure contributes to its biological activities and interactions with various cellular targets.
This compound may exert its biological effects through several mechanisms:
- Receptor Binding : The compound can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- Enzymatic Modulation : It may inhibit or activate certain enzymes, impacting metabolic processes within cells.
- Cellular Uptake : The presence of the methylthio group can enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
Several studies have investigated the compound's efficacy against cancer cell lines. For instance, it has shown promising cytotoxic effects against various cancer types, including:
- MCF-7 (breast cancer) : IC50 values indicating significant growth inhibition.
- NCI-H460 (lung cancer) : Demonstrated potent antiproliferative effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 40 µg/mL | |
| Staphylococcus aureus | 30 µg/mL |
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted by reported that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Insights : Research published in highlighted that the compound's interaction with specific enzymes involved in cell proliferation could be a key factor in its anticancer activity.
- In Vivo Studies : Preliminary in vivo studies suggest that the compound may also exhibit anti-tumor effects in animal models, although further research is necessary to validate these findings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several benzylamine derivatives, differing primarily in substituents on the aromatic ring and the amine backbone. Below is a comparative analysis based on substituent effects, synthesis strategies, and inferred biological properties:
Table 1: Structural and Functional Comparison
Key Observations:
However, it may also increase susceptibility to oxidative metabolism compared to -OMe . Methoxy (-OMe): Compounds like exhibit improved aqueous solubility due to the electron-donating -OMe group, making them preferable for oral bioavailability. Fluoro (-F): Fluorinated analogs (e.g., ) often display enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets.
Synthesis Strategies :
- Allylamine derivatives (e.g., target compound and ) typically employ nucleophilic substitution or reductive amination, as seen in the use of KH and MeI for methylation in related syntheses .
- Methoxypropanamine derivatives (e.g., ) may involve multi-step condensation and reduction processes.
The allylamine backbone is associated with antifungal and anticancer activities in analogs like terbinafine, suggesting possible shared mechanisms .
Notes
- Data Limitations : Direct experimental data on the target compound are scarce; comparisons rely on structurally related compounds and inferred properties.
- Synthetic Challenges : The methylthio group may require protective strategies during synthesis to prevent oxidation to sulfone or sulfoxide derivatives.
- Research Gaps : Further studies are needed to explore the pharmacokinetics and specific target interactions of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
